molecular formula C19H20BrN3O2 B2640211 N-(2-bromo-4-methylphenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide CAS No. 484049-24-3

N-(2-bromo-4-methylphenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

カタログ番号 B2640211
CAS番号: 484049-24-3
分子量: 402.292
InChIキー: CERQMNHUJOJXQW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

This would involve a detailed step-by-step process of how the compound is synthesized, including the starting materials, reagents, and conditions required for each step.



Molecular Structure Analysis

This involves the study of the compound’s molecular structure, including its atomic arrangement, bond lengths and angles, and any notable structural features.



Chemical Reactions Analysis

This would involve a study of the chemical reactions that the compound undergoes, including its reactivity, the products it forms, and the conditions required for these reactions.



Physical And Chemical Properties Analysis

This involves the study of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.


科学的研究の応用

Antibacterial and Antifungal Properties

Research on derivatives of quinoxalin-2-one, a core structure related to the compound , indicates significant potential in antibacterial and antifungal applications. For instance, a study by Kumar et al. (2013) on azetidinone derivatives highlighted their efficacy against strains such as E. coli, S. aureus, K. pneumoniae, P. aeruginosa, C. albicans, A. niger, and A. flavus. These compounds, including the mentioned structure, demonstrate a promising avenue for the development of new antibacterial and antifungal agents due to their broad spectrum of activity (Kumar, Kumar, Drabu, Minhaj, 2013).

Anticonvulsant Activity

Another area of interest is the anticonvulsant activity of quinoxalin-2-one derivatives. Ibrahim et al. (2013) synthesized a series of such compounds, revealing that certain derivatives exhibited significant anticonvulsant activities in experimental models. This suggests the potential for developing novel anticonvulsant drugs from quinoxalin-2-one related compounds, including the specific acetamide derivative of interest (Ibrahim, Abd-Elrahman, Ayyad, El-Adl, Mansour, Eissa, 2013).

Anti-inflammatory and Analgesic Activities

Compounds structurally related to the specified acetamide have been investigated for their pharmacological relevance, including anti-inflammatory and analgesic activities. Rajveer et al. (2010) synthesized 6-bromo quinazolinone derivatives, examining their pharmacological activities. These studies suggest the potential of such compounds in developing new medications for treating inflammation and pain (Rajveer, Kumaraswamy, Sudharshini, Rathinaraj, 2010).

Antituberculosis Activity

Bai et al. (2011) explored the synthesis and anti-tuberculosis activity of quinolin-3-yl methyl acetamide derivatives. This research underscores the potential for leveraging the structural properties of compounds like the one for developing treatments against tuberculosis, indicating a promising area of research (Bai, Wang, Chen, Yuan, Xu, Sun, 2011).

Safety And Hazards

This involves a study of the compound’s potential hazards, including its toxicity, flammability, and any precautions that need to be taken when handling it.


将来の方向性

This would involve a discussion of potential future research directions, including any unanswered questions about the compound and its potential applications.


特性

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN3O2/c1-10-4-5-14(13(20)6-10)22-18(24)9-17-19(25)23-16-8-12(3)11(2)7-15(16)21-17/h4-8,17,21H,9H2,1-3H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CERQMNHUJOJXQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2C(=O)NC3=C(N2)C=C(C(=C3)C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromo-4-methylphenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。